molecular formula C12H19ClN4O2 B1459574 Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate CAS No. 1224600-46-7

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Cat. No. B1459574
M. Wt: 286.76 g/mol
InChI Key: MTGWFNAEGDYVQY-UHFFFAOYSA-N
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Description

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is a chemical compound with the molecular formula C12H19ClN4O2. It is related to TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE .

Scientific Research Applications

Inhibitor in Biochemistry and Molecular Biology

  • Field : Biochemistry and Molecular Biology .
  • Application : The compound is used as an inhibitor in the study of the cyclin-dependent kinase 8 (CDK8)/cyclin C (CycC) complex .
  • Method : The compound is used in X-ray diffraction studies to understand its interaction with the CDK8/CycC complex .
  • Results : The study found that variations in the compound can change from fast to slow binding kinetics, resulting in an improved residence time .

N-tert-butoxycarbonylation Reagent in Organic Chemistry

  • Field : Organic Chemistry .
  • Application : The compound is used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
  • Method : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
  • Results : The Boc carrier was easily recyclable, and has great application prospects for industrial production .

Synthesis of N-Boc-protected Anilines in Organic Chemistry

  • Field : Organic Chemistry .
  • Application : The compound is used in the synthesis of N-Boc-protected anilines .
  • Method : The compound is used in palladium-catalyzed synthesis .
  • Results : The compound was successfully used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis of Functional Cationic Polymers and Antimicrobial Agents

  • Field : Polymer Chemistry .
  • Application : The compound is used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
  • Method : The compound is used in the synthesis of protected amines from piperidine derivatives .
  • Results : The compound was successfully used in the synthesis of sulfonamide series .

Inhibitor in Structural Biology

  • Field : Structural Biology .
  • Application : The compound is used as an inhibitor in the study of the cyclin-dependent kinase 8 (CDK8)/cyclin C (CycC) complex .
  • Method : The compound is used in X-ray diffraction studies to understand its interaction with the CDK8/CycC complex .
  • Results : The study found that variations in the compound can change from fast to slow binding kinetics, resulting in an improved residence time .

Synthesis of Sulfonamide Series in Organic Chemistry

  • Field : Organic Chemistry .
  • Application : The compound is used for the synthesis of sulfonamide series .
  • Method : The compound is used in the synthesis of protected amines from piperidine derivatives .
  • Results : The compound was successfully used in the synthesis of sulfonamide series .

properties

IUPAC Name

tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGWFNAEGDYVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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